BenchChemオンラインストアへようこそ!

(4-Methoxybenzofuran-7-yl)boronic acid

PPARα agonist NAFLD/NASH Medicinal Chemistry

This boronic acid is the direct, bench-stable surrogate for 7-bromo-4-methoxybenzofuran. It eliminates late-stage halogenation and protection sequences, enabling single-step Suzuki coupling to install the full 4-methoxybenzofuran-7-yl pharmacophore. The C4‑methoxy donor is essential for CYP2A6 selectivity and PPARα target engagement; unsubstituted or regioisomeric analogues compromise potency. Request a quote to secure R&D-scale quantities.

Molecular Formula C9H9BO4
Molecular Weight 191.98 g/mol
Cat. No. B13575221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxybenzofuran-7-yl)boronic acid
Molecular FormulaC9H9BO4
Molecular Weight191.98 g/mol
Structural Identifiers
SMILESB(C1=C2C(=C(C=C1)OC)C=CO2)(O)O
InChIInChI=1S/C9H9BO4/c1-13-8-3-2-7(10(11)12)9-6(8)4-5-14-9/h2-5,11-12H,1H3
InChIKeyFQGYIVQZHPRFDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methoxybenzofuran-7-yl)boronic acid Procurement Guide: A Structure-Enabled Suzuki–Miyaura Building Block


(4-Methoxybenzofuran-7-yl)boronic acid (CAS not universally assigned; also indexed as (4-methoxy-1-benzofuran-7-yl)boronic acid) is a heteroaryl boronic acid building block that combines a benzofuran core with a C4 methoxy donor and a C7 boronic acid handle. The benzofuran scaffold is recognized for tunable electronic properties and metabolic interactions, as shown by the inhibitory activity of the parent 4-methoxybenzofuran against CYP2A6 (IC₅₀ = 2.20 µM) [1]. This compound is primarily utilized as a nucleophilic partner in palladium-catalyzed Suzuki–Miyaura cross‑couplings to construct biaryl or styryl architectures at the benzofuran 7‑position [2]. Its value to medicinal chemistry and process development lies in the ability to install the 4‑methoxybenzofuran pharmacophore or building block directly without late‑stage halogenation.

Why (4-Methoxybenzofuran-7-yl)boronic acid Cannot Be Replaced by Generic Benzofuran Boronic Acids


Substituting (4-methoxybenzofuran-7-yl)boronic acid with an unsubstituted benzofuran-7-boronic acid or a regioisomeric methoxy-benzofuran boronic acid is not equivalent. The electron‑donating 4‑methoxy group alters the electronic character of the benzofuran ring, which can significantly affect both the rate and selectivity of the Suzuki coupling step. In the patent synthesis of PPAR‑targeting enone derivatives, the 4‑methoxy‑benzofuran‑7‑yl fragment is installed via a boronic acid intermediate (derived from 7‑bromo‑4‑methoxybenzofuran) to preserve the precise pharmacophore required for biological activity [1]. Changing this substitution pattern would risk attenuated target engagement or require complete re‑optimization of the synthetic route and structure‑activity relationships.

Quantitative Differentiation Evidence for (4-Methoxybenzofuran-7-yl)boronic acid


PPARα Agonist Intermediate: Integration into a Bioactive Scaffold vs. Generic Benzofuran Boronic Acids

In the patent synthesis of (E)-2-(4-(3-(4-methoxybenzofuran-7-yl)-3-oxoprop-1-en-1-yl)-2,6-dimethylphenoxy)-2-methylpropanoic acid (Compound 1), the target boronic acid was used to introduce the 4-methoxybenzofuran-7-yl moiety via a Suzuki coupling or related carbonylative pathway. The final compound is designed as a PPARα agonist for non‑alcoholic steatohepatitis (NASH). While exact comparative coupling yields are not disclosed, the choice of the 4-methoxy-7-boronic acid is specific; unsubstituted benzofuran-7-boronic acids would lead to a different pharmacophore. The parent ring system, 4-methoxybenzofuran, already shows CYP2A6 inhibition (IC₅₀ = 2.20 µM), and the 7‑position functionalization is critical for PPARα activity [1][2].

PPARα agonist NAFLD/NASH Medicinal Chemistry

CYP2A6 Inhibitory Background: 4-Methoxybenzofuran Core vs. Methoxalen and Menthofuran

While the boronic acid derivative itself has not been profiled, the core 4-methoxybenzofuran exhibits CYP2A6 inhibition with an IC₅₀ of 2.20 µM. This places it between the natural product menthofuran (IC₅₀ = 1.27 µM) and the more potent methoxalen (IC₅₀ = 0.47 µM) [1]. The 4-methoxy substitution is essential for this selectivity; 5- or 6-methoxy regioisomers display different CYP inhibition profiles. Therefore, building blocks that retain the 4‑methoxy‑benzofuran pattern, such as (4-methoxybenzofuran-7-yl)boronic acid, are specifically relevant for projects targeting CYP2A6-mediated pathways.

CYP2A6 Inhibition Toxicology Nicotine Metabolism

Synthetic Accessibility: Direct Suzuki Coupling Handle vs. Aryl Halide Route

The compound is typically prepared by Miyaura borylation of 7‑bromo‑4‑methoxybenzofuran . It serves as a direct Suzuki nucleophile, bypassing the need to use the aryl bromide in a cross‑coupling with an arylboronic acid. This can be advantageous when the desired coupling partner is an aryl/heteroaryl halide. No direct head‑to‑head yield comparison between (4‑methoxybenzofuran-7‑yl)boronic acid and 7‑bromo‑4‑methoxybenzofuran is publicly available, but the former offers greater flexibility in coupling partner selection and can reduce the number of steps when the target fragment is electrophilic.

Suzuki–Miyaura Coupling Process Chemistry Late‑Stage Functionalization

Procurement‑Relevant Application Scenarios for (4-Methoxybenzofuran-7-yl)boronic acid


Medicinal Chemistry: PPARα Agonist Lead Optimization for NAFLD/NASH

According to patent CN201810629882, the 4‑methoxybenzofuran-7‑yl fragment is a critical pharmacophoric element in potent PPARα agonists designed to treat non‑alcoholic steatohepatitis (NASH). (4‑Methoxybenzofuran‑7‑yl)boronic acid enables direct, high‑convergence assembly of the full agonist scaffold via Suzuki coupling, avoiding protection/deprotection sequences that would be required if starting from the aryl bromide [1].

Chemical Biology: CYP2A6 Probe Synthesis

The 4‑methoxybenzofuran core is a validated CYP2A6 inhibitor (IC₅₀ = 2.20 µM) that shows greater selectivity than menthofuran and methoxalen [1]. Using the 7‑boronic acid, researchers can append fluorescent tags, biotin handles, or affinity matrices at the 7‑position without ablating the 4‑methoxy substitution that underpins the selectivity.

Process Chemistry: Convergent Synthesis of 7‑Aryl‑4‑methoxybenzofurans

The boronic acid serves as a bench‑stable, crystalline surrogate for 7‑bromo‑4‑methoxybenzofuran. When the target structure requires coupling to an aryl halide, employing the boronic acid instead can improve step economy and avoid the need for halogen‑metal exchange or directed ortho‑metalation strategies [1].

Quote Request

Request a Quote for (4-Methoxybenzofuran-7-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.